4-Octylphenethyl methanesulfonate
Overview
Description
4-Octylphenethyl methanesulfonate is an organic compound with the molecular formula C17H28O3S and a molecular weight of 312.47 g/mol . It is characterized by its orange solid form and is primarily used as an intermediate in the preparation of various derivatives, including FTY720-d4, a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii .
Preparation Methods
The synthesis of 4-Octylphenethyl methanesulfonate typically involves the reaction of 4-octylphenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
4-Octylphenethyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-octylphenethyl azide .
Scientific Research Applications
4-Octylphenethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving sphingosine analogues.
Medicine: It serves as a precursor in the synthesis of therapeutic agents, such as immunosuppressants and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Octylphenethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
4-Octylphenethyl methanesulfonate can be compared with other similar compounds, such as:
4-Octylphenethyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group. It is less reactive in nucleophilic substitution reactions.
4-Octylphenethyl bromide: Another halogenated analogue, which is more reactive than the chloride but less so than the methanesulfonate.
4-Octylphenethyl tosylate: Contains a tosylate group, which is also a good leaving group in substitution reactions but has different reactivity and solubility properties.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-(4-octylphenyl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21(2,18)19/h10-13H,3-9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKJMYGKUSROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256278 | |
Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-06-7 | |
Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162358-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-octyl-Benzeneethanol 1-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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